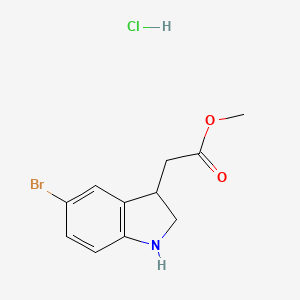
methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is a synthetic compound that belongs to the indole derivative family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride typically involves the bromination of an indole precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the indole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
- Methyl 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
- Methyl 2-(5-iodo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride
Uniqueness
Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can lead to different binding affinities and reaction mechanisms.
Properties
Molecular Formula |
C11H13BrClNO2 |
|---|---|
Molecular Weight |
306.58 g/mol |
IUPAC Name |
methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10;/h2-3,5,7,13H,4,6H2,1H3;1H |
InChI Key |
RXDYMLSSFUGTGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CNC2=C1C=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















